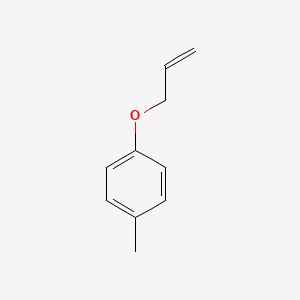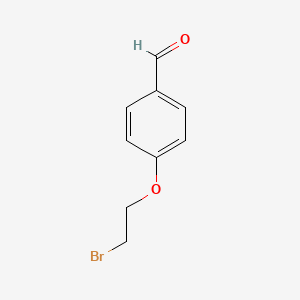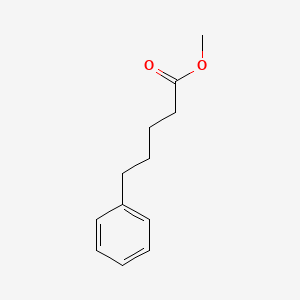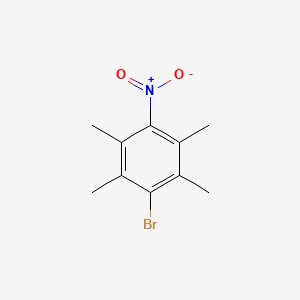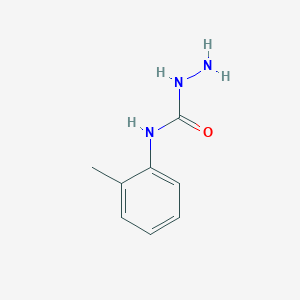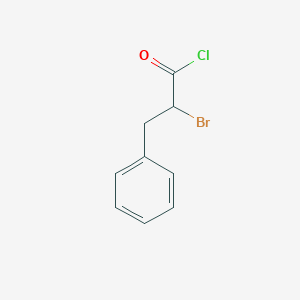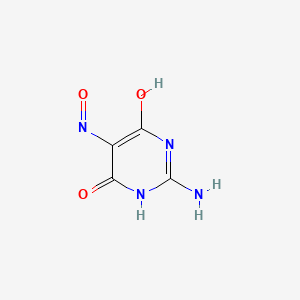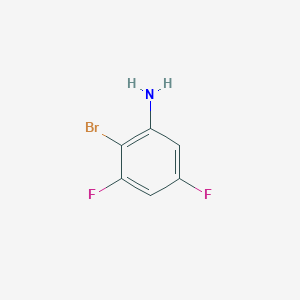
2-Bromo-3,5-difluoroaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Bromo-3,5-difluoroaniline and its derivatives can involve various chemical reactions. A notable method is the Suzuki cross-coupling reaction, which has been used to synthesize a series of analogs involving bromo and difluoro substitutions. This method allows for the incorporation of various functional groups under specific reaction conditions, demonstrating the compound's versatility in chemical synthesis (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 3,5-Difluoroaniline, a related compound, have been extensively studied using techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy. These studies provide valuable insights into the compound's geometric and electronic structure, helping to understand the effects of difluoro substitution on its chemical behavior (Pathak et al., 2015).
Chemical Reactions and Properties
2-Bromo-3,5-difluoroaniline participates in various chemical reactions, demonstrating a wide range of chemical properties. For instance, the palladium-catalyzed cross-coupling reactions involving 2-bromo-3,3,3-trifluoropropene highlight the compound's reactivity and its potential in synthesizing fluorinated amino acids, showcasing its relevance in medicinal chemistry and life sciences (Lou et al., 2019).
Physical Properties Analysis
The physical properties of halogenated anilines like 2-Bromo-3,5-difluoroaniline, such as melting points, boiling points, and solubility, are crucial for their application in various chemical processes. While specific data on 2-Bromo-3,5-difluoroaniline might not be directly available, studies on related compounds provide insights into how halogenation influences these physical properties.
Chemical Properties Analysis
The chemical properties of 2-Bromo-3,5-difluoroaniline, including its acidity, basicity, and reactivity towards different chemical reagents, are influenced by the presence of bromo and difluoro groups. These groups can affect electron density, stability, and reactivity, making the compound suitable for use in complex chemical reactions and syntheses. Detailed studies on related compounds, such as difluoromethylated derivatives and their reactions, offer insights into the chemical behavior and reactivity of halogenated anilines (Hajduch et al., 2014).
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis : 2-Bromo-3,5-difluoroaniline is used as a raw material and intermediate in organic synthesis .
-
Pharmaceuticals : This compound could potentially be used in the pharmaceutical industry, although specific applications are not detailed .
-
Agrochemicals : It could also be used in the production of agrochemicals .
-
Dyestuff : Another potential application is in the production of dyestuffs .
-
Ultrasound-Assisted Preparation of 1,4-Diazabutadienes : A related compound, 2,5-Difluoroaniline, has been used in the ultrasound-assisted preparation of 1,4-diazabutadienes .
-
Preparation of 3,5-Difluorodimethylaniline : 3,5-Difluoroaniline, another related compound, has been used in the preparation of 3,5-difluorodimethylaniline .
-
Organic Synthesis : 2-Bromo-3,5-difluoroaniline is used as a raw material and intermediate in organic synthesis .
-
Pharmaceuticals : This compound could potentially be used in the pharmaceutical industry, although specific applications are not detailed .
-
Agrochemicals : It could also be used in the production of agrochemicals .
-
Dyestuff : Another potential application is in the production of dyestuffs .
-
Ultrasound-Assisted Preparation of 1,4-Diazabutadienes : A related compound, 2,5-Difluoroaniline, has been used in the ultrasound-assisted preparation of 1,4-diazabutadienes .
-
Preparation of 3,5-Difluorodimethylaniline : 3,5-Difluoroaniline, another related compound, has been used in the preparation of 3,5-difluorodimethylaniline .
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
2-bromo-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRJKFKNFNIMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297038 | |
| Record name | 2-bromo-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-difluoroaniline | |
CAS RN |
500357-40-4 | |
| Record name | 2-bromo-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3,5-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



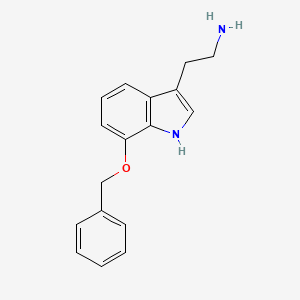
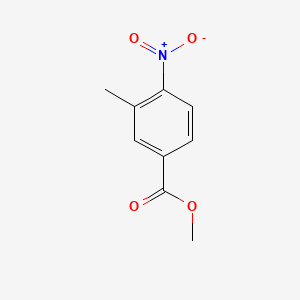
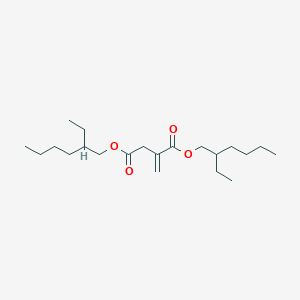
![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)

